1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
CAS No.: 1171951-17-9
Cat. No.: VC7112123
Molecular Formula: C18H17ClF3N7O
Molecular Weight: 439.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171951-17-9 |
|---|---|
| Molecular Formula | C18H17ClF3N7O |
| Molecular Weight | 439.83 |
| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
| Standard InChI | InChI=1S/C18H17ClF3N7O/c1-11-26-15(10-16(27-11)29-8-2-5-25-29)23-6-7-24-17(30)28-12-3-4-14(19)13(9-12)18(20,21)22/h2-5,8-10H,6-7H2,1H3,(H,23,26,27)(H2,24,28,30) |
| Standard InChI Key | FMLTYKKYCZEAOY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the urea backbone and the attachment of the pyrimidine and pyrazole moieties. Common reagents might include isocyanates (like 4-chloro-3-(trifluoromethyl)phenyl isocyanate) and amines derived from pyrimidine and pyrazole precursors .
Potential Applications
Compounds with urea backbones are known for various biological activities, including antiproliferative effects and enzyme inhibition . The presence of pyrimidine and pyrazole rings could enhance these properties due to their known roles in pharmaceutical chemistry.
Related Compounds
-
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-3-yl]thiourea shows a similar phenyl substitution pattern but with a thiourea backbone and a tetrahydrofuran ring .
-
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-methyl-4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea includes a urea backbone with a pyrimidine substituent but lacks the pyrazole moiety .
Research Findings
While specific research findings for this exact compound are not available, related compounds have shown promising biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives | Antiproliferative agents | |
| 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids | Urease inhibitors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume